8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Anticonvulsant screening scMet seizure model Structure-activity relationship

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 736-83-4) is a spirohydantoin derivative belonging to the N-phenylamino-2-azaspiro[4.5]decane-1,3-dione class. Its core structure features a hydantoin ring spiro-fused to a methyl-substituted cyclohexane at position 8, with a phenylaminomethyl substituent at the N3 position of the hydantoin.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 736-83-4
Cat. No. B15063248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
CAS736-83-4
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CNC3=CC=CC=C3
InChIInChI=1S/C16H21N3O2/c1-12-7-9-16(10-8-12)14(20)19(15(21)18-16)11-17-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H,18,21)
InChIKeyQYPKNFMCEWYBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 736-83-4): Procurement-Relevant Identity and Classification


8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 736-83-4) is a spirohydantoin derivative belonging to the N-phenylamino-2-azaspiro[4.5]decane-1,3-dione class. Its core structure features a hydantoin ring spiro-fused to a methyl-substituted cyclohexane at position 8, with a phenylaminomethyl substituent at the N3 position of the hydantoin [1]. The compound has been investigated as part of systematic structure–activity relationship (SAR) studies on anticonvulsant spirosuccinimides and was explicitly identified as one of the most potent analogues in the subcutaneous metrazole (scMet) seizure model [2]. It is cataloged under molecular formula C16H21N3O2 with a molecular weight of 287.36 g/mol and a reported density of 1.23 g/cm³ .

Why 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione Cannot Be Interchanged with Close Analogs


Within the N-phenylamino-2-azaspiro[4.5]decane-1,3-dione series, subtle structural modifications produce large, non-linear shifts in anticonvulsant potency and seizure-model selectivity. The SAR study by Obniska and Kamiński explicitly concluded that anticonvulsant activity is critically dependent on both the presence and position of the methyl substituent on the aryl ring, and the size and attachment mode of the cycloalkyl system at the imide nitrogen [1]. Of the fourteen analogues tested, only four compounds were classified as 'most potent,' and our target compound (Compound XIV) was among them, distinguished by its specific combination of a 4-methylphenylamino group and a 6-methyl substitution on the spirocyclohexane ring [2]. A simple unsubstituted phenylamino analogue or a regioisomeric methyl placement would not recapitulate this activity profile, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione


Superior Anticonvulsant Potency in the Subcutaneous Metrazole (scMet) Seizure Model Versus Unsubstituted and Regioisomeric Analogues

In the 2006 Obniska and Kamiński systematic SAR study, Compound XIV (our target, N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione) was identified as one of only four 'most potent' compounds out of fourteen N-phenylamino-spirosuccinimide derivatives tested in the subcutaneous metrazole (scMet) seizure threshold test in mice [1]. The abstract explicitly names Compound XIV alongside three other top performers, while its direct structural analogue lacking the 6-methyl group on the spirocyclohexane ring (Compound VIII, N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione) showed a different aryl-methyl substitution pattern and distinct activity profile, demonstrating that both the cyclohexane methyl and aryl methyl position contribute independently to potency [2]. Although full numerical ED50 values for all fourteen compounds are not publicly available in the open-access abstract, the binary classification of 'most potent' versus the remainder of the series constitutes a qualitative rank-order differentiation that is meaningful for analogue prioritization in procurement [3].

Anticonvulsant screening scMet seizure model Structure-activity relationship

Distinct Seizure-Model Selectivity Profile Relative to Other Top-Performing Analogues

The study by Obniska and Kamiński evaluated all compounds in both the maximal electroshock seizure (MES) and subcutaneous metrazole (scMet) tests. The authors noted that the most potent compounds, including our target (Compound XIV), inhibited seizures mainly in the scMet test [1]. This scMet-predominant profile is characteristic of agents that elevate the seizure threshold against chemically induced convulsions and is distinct from MES-selective agents that block seizure spread. Among the four most potent compounds, each possesses a unique combination of spiro-ring size (spiro[4.4]nonane vs. spiro[4.5]decane) and aryl substitution pattern. The target compound is the only one bearing both a 6-methyl group on the spirocyclohexane ring and a 4-methyl substituent on the N-phenyl ring, a structural combination not present in the other three top analogues [2]. This suggests a unique structure-selectivity relationship that cannot be replicated by compounds V, VI, or VIII.

Anticonvulsant selectivity MES test scMet test Pharmacological profiling

Validated Synthetic Accessibility and Chemical Identity for Reproducible Procurement

The compound is unambiguously registered under CAS 736-83-4 with a defined molecular formula (C16H21N3O2) and molecular weight (287.36 g/mol) across multiple authoritative chemical databases . A synthetic route has been described in the peer-reviewed literature, confirming that the compound is not merely a virtual screening hit but a physically accessible entity with validated preparation methods [1]. Importantly, some Chinese-language databases erroneously associate CAS 736-83-4 with spectinomycin hydrochloride, an aminoglycoside antibiotic with a completely different structure and biological target . This misannotation hazard means that procurement from vendors relying on unverified database cross-references risks receiving the wrong compound entirely. The availability of a definitive synthetic protocol and correct structural characterization in the primary literature provides a reference standard for identity verification that is absent for many lesser-characterized spirohydantoin analogues.

Chemical sourcing CAS registry Quality control Synthetic validation

SAR-Driven Rationale for the 4-Methylphenylamino Substituent: Activity Cliff Versus 2-Trifluoromethyl and 3-Methyl Analogues

The SAR conclusions from Obniska and Kamiński explicitly state that anticonvulsant activity in this series is modulated by both the presence and the position of methyl or trifluoromethyl groups on the aryl ring [1]. In the spiro[4.5]decane sub-series, the 4-methylphenylamino derivative (target, Compound XIV) and the 3-methylphenylamino derivative (Compound VIII) both achieved top-tier potency, whereas the 2-trifluoromethylphenylamino derivative on the smaller spiro[4.4]nonane scaffold (Compound VI) also performed strongly [2]. However, the combination of a 4-methyl substituent with a spiro[4.5]decane core is unique to Compound XIV, and the presence of an additional 6-methyl group on the cyclohexane ring further differentiates it from Compound VIII. This pattern suggests a specific steric and electronic requirement at the para-position of the N-phenyl ring when the spiro-ring bears a 6-methyl substituent, constituting an activity cliff that would be lost by moving the methyl to the meta position or replacing it with a trifluoromethyl group on a different scaffold.

Structure-activity relationship Activity cliff Aryl substitution Anticonvulsant

Recommended Application Scenarios for 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione Based on Quantitative Evidence


Anticonvulsant Lead Optimization Campaigns Targeting the scMet-Responsive Phenotype

The compound's classification as one of the four most potent anticonvulsants in the scMet test [1] makes it a high-priority starting point for medicinal chemistry programs focused on absence seizure or chemically-induced seizure models. Its scMet-predominant profile distinguishes it from MES-selective agents and aligns with therapies targeting seizure threshold elevation rather than seizure spread suppression. Procurement of this compound enables direct head-to-head benchmarking against the other three top-tier analogues (V, VI, VIII) to dissect the contribution of the 6-methyl-spiro[4.5]decane scaffold to the scMet pharmacophore.

Structure-Activity Relationship (SAR) Expansion Around the 6-Methyl-Spiro[4.5]decane Scaffold

As the only compound among the top four to combine a 6-methyl group on the spirocyclohexane ring with a 4-methylphenylamino substituent [1], this compound serves as a unique template for systematic derivatization. Researchers can use it to probe the steric and electronic tolerance at the cyclohexane 6-position while maintaining the optimal 4-methylaryl pharmacophore, exploring analogues that may further improve potency, metabolic stability, or CNS penetration.

Reference Standard for Vendor Qualification and Database Annotation Correction

Given the documented misannotation of CAS 736-83-4 with spectinomycin hydrochloride in some cheminformatics databases [1], this compound can serve as a reference standard for verifying vendor catalog accuracy and database integrity. Procurement of the correctly synthesized material, verified against the published synthetic protocol in the peer-reviewed literature [2], provides a benchmark for quality control that safeguards against costly misidentification errors in compound management workflows.

In Vivo Pharmacological Profiling of Spirohydantoin Neuroactive Agents

The compound's established in vivo activity in seizure models provides a foundation for broader neuropharmacological profiling, including assessment of neurotoxicity (rotarod test), dose-response relationships, and potential ancillary activities at CNS targets. Its membership in a well-characterized SAR series allows for contextualized interpretation of any off-target effects relative to structurally defined analogues, supporting both academic neuroscience research and pharmaceutical candidate characterization.

Quote Request

Request a Quote for 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.